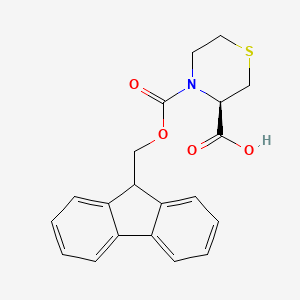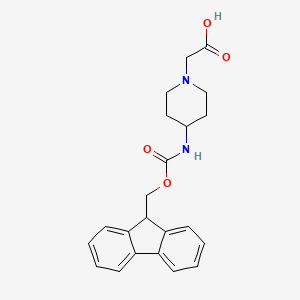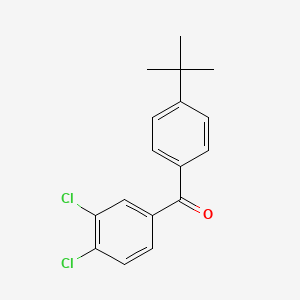
4-tert-Butyl-3',4'-dichlorobenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-Butyl-3’,4’-dichlorobenzophenone is an organic compound with the molecular formula C17H16Cl2O . It has a molecular weight of 307.22 . The IUPAC name for this compound is (4-tert-butylphenyl) (3,4-dichlorophenyl)methanone .
Molecular Structure Analysis
The molecular structure of 4-tert-Butyl-3’,4’-dichlorobenzophenone consists of a central carbonyl group (C=O) flanked by a 4-tert-butylphenyl group and a 3,4-dichlorophenyl group . The InChI code for this compound is 1S/C17H16Cl2O/c1-17(2,3)13-7-4-11(5-8-13)16(20)12-6-9-14(18)15(19)10-12/h4-10H,1-3H3 .Applications De Recherche Scientifique
Polymer Science and Material Engineering
High Glass Transition Temperatures and Organosolubility of Polyimides
Research on novel polyimides containing di-tert-butyl side groups demonstrated their high glass transition temperatures and excellent organosolubility. The introduction of asymmetric di-tert-butyl groups and twisted biphenyl structures effectively increased interchain distance, reduced intermolecular interaction, and enhanced polymer solubility in various organic solvents. These properties make such polyimides suitable for applications requiring materials with low dielectric constants, low moisture absorption, and high thermal stability (Chern et al., 2009).
Stabilization of Polymers
A study on the oxidation product of 2,6-Di-(tert-butyl)-4-methylphenol in polyethylene films highlighted the impact of antioxidants in polymer stabilization. The formation of an oxidation product, identified as 3,3′, 5,5′-tetra-bis(tert-butyl)-stilbenequinone, can cause discoloration in polyethylene films, demonstrating the importance of understanding antioxidant behavior in polymers (Daun et al., 1974).
Environmental Chemistry
Transformation of Phenolic Compounds by Ferrate(VI)
The transformation of 4-tert-butylphenol by ferrate(VI) was investigated, revealing insights into the degradation pathways of phenolic endocrine-disrupting chemicals. This study provided evidence of the potential for ferrate(VI) oxidation in treating waters contaminated with phenolic compounds, highlighting the environmental relevance of understanding chemical transformations (Zheng et al., 2020).
Chemistry of Schiff and Mannich Bases
Magnetism in Schiff-base Proligand Compounds
A study focused on the Schiff-base proligand 4-tert-butyl-2,6-bis-[(2-hydroxy-phenylimino)methyl]phenol and its application in synthesizing tetranuclear and pentanuclear compounds of rare-earth metals. These compounds exhibited interesting magnetic properties, including weak ferromagnetic and antiferromagnetic interactions, showcasing the potential of such chemical structures in the development of new magnetic materials (Yadav et al., 2015).
Propriétés
IUPAC Name |
(4-tert-butylphenyl)-(3,4-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2O/c1-17(2,3)13-7-4-11(5-8-13)16(20)12-6-9-14(18)15(19)10-12/h4-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTYSFFNLFOUMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373807 |
Source


|
| Record name | 4-tert-Butyl-3',4'-dichlorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butyl-3',4'-dichlorobenzophenone | |
CAS RN |
844885-27-4 |
Source


|
| Record name | (3,4-Dichlorophenyl)[4-(1,1-dimethylethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844885-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-tert-Butyl-3',4'-dichlorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

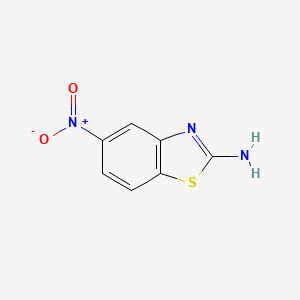

![6-bromo-3-methyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B1302533.png)

![3-Bromopyrazolo[1,5-a]pyridine](/img/structure/B1302539.png)
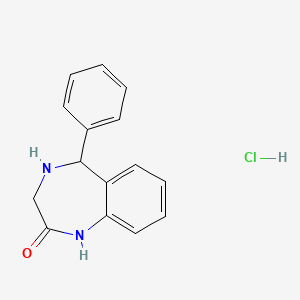

![(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[4-[(2-methylpropan-2-yl)oxy]phenyl]pentanoic acid](/img/structure/B1302548.png)
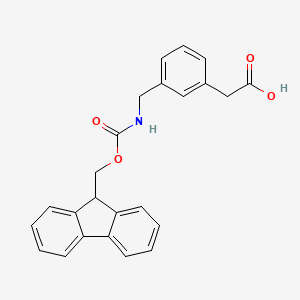

![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1302552.png)
